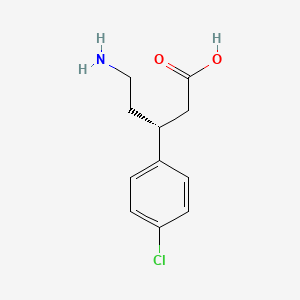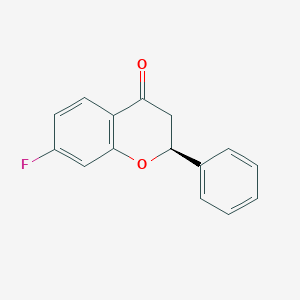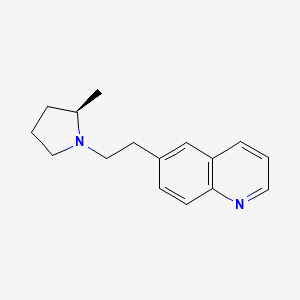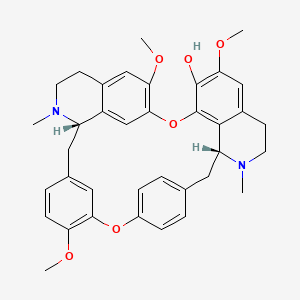
(R,S)-homoaromaline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,S)-chlorhydrate d'homoaromaline est un composé chiral qui existe sous forme de mélange racémique de ses énantiomères
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (R,S)-chlorhydrate d'homoaromaline implique généralement l'utilisation de techniques de séparation chirales. Une méthode courante commence par l'utilisation du (R,S)-N-(2,6-diméthylphényl)pipéridine-2-carboxamide rentable comme matériau initial. Par le biais de réactions de séparation chirale, de substitution et de salification, du (R,S)-chlorhydrate d'homoaromaline de haute pureté peut être obtenu . Les conditions réactionnelles impliquent souvent l'utilisation de réactifs et de solvants spécifiques pour garantir la pureté énantiomérique et le rendement souhaités.
Méthodes de production industrielle
La production industrielle de (R,S)-chlorhydrate d'homoaromaline implique la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de la chromatographie liquide haute performance (HPLC) pour la purification et la garantie de la sécurité et de la rentabilité du processus de production . Le processus est conçu pour répondre aux exigences de la production à grande échelle tout en maintenant la qualité et la pureté du composé.
Analyse Des Réactions Chimiques
Types de réactions
(R,S)-chlorhydrate d'homoaromaline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les produits souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués.
Applications de la recherche scientifique
(R,S)-chlorhydrate d'homoaromaline a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction chiral dans la synthèse de molécules complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme précurseur pour le développement de médicaments.
Industrie : Le composé est utilisé dans la production de divers produits et matériaux chimiques .
Mécanisme d'action
Le mécanisme d'action du (R,S)-chlorhydrate d'homoaromaline implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des récepteurs ou à des enzymes, modulant ainsi leur activité. Les cibles et les voies moléculaires exactes impliquées font l'objet de recherches en cours .
Applications De Recherche Scientifique
(R,S)-homoaromaline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials .
Mécanisme D'action
The mechanism of action of (R,S)-homoaromaline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Composés similaires
- ®-chlorhydrate d'homoaromaline
- (S)-chlorhydrate d'homoaromaline
- Autres amines chirales de structures similaires
Unicité
(R,S)-chlorhydrate d'homoaromaline est unique en raison de sa nature racémique, qui lui permet d'exhiber les propriétés des deux énantiomères. Cela peut être avantageux dans certaines applications où la présence des deux énantiomères est bénéfique .
Propriétés
Formule moléculaire |
C37H40N2O6 |
|---|---|
Poids moléculaire |
608.7 g/mol |
Nom IUPAC |
(1S,14R)-6,20,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)17-23-8-11-30(41-3)32(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m0/s1 |
Clé InChI |
YJRWQNIRFXVBRB-URLMMPGGSA-N |
SMILES isomérique |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=CC(=C(C=C7CCN6C)OC)O3)OC)O)OC |
SMILES canonique |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2r)-2-[(4-Benzylphenoxy)methyl]pyrrolidine](/img/structure/B10838570.png)
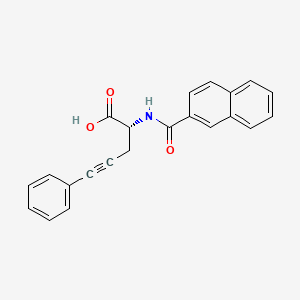

![(R)-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide](/img/structure/B10838588.png)
![3-Propyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10838594.png)
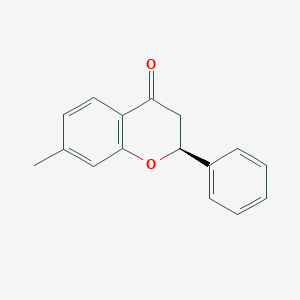

![(R)-N2-{4-[(3-chlorobenzyl)oxy]benzyl}alaninamide](/img/structure/B10838612.png)

